Homothiocystine - 70066-41-0

Homothiocystine

Catalog Number: EVT-271003
CAS Number: 70066-41-0
Molecular Formula: C8H16N2O4S3
Molecular Weight: 300.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Homothiocystine has appreciable activity as a substrate.
Source and Classification

Homothiocystine can be sourced from various biological systems, particularly those involving sulfur metabolism. It is often studied in the context of protein modifications and redox biology due to its ability to participate in thiol-disulfide exchange reactions. In terms of classification, it falls under the broader category of amino acids, specifically as a sulfur-containing amino acid, which includes other compounds like cysteine and methionine.

Synthesis Analysis

The synthesis of homothiocystine can be achieved through several methods, primarily involving the modification of cysteine or its derivatives. A common approach includes:

  1. Starting Material: Cysteine or cysteine derivatives.
  2. Reagents: Methylating agents such as methyl iodide or dimethyl sulfate.
  3. Procedure:
    • The reaction typically occurs in an aqueous medium with a base to facilitate the nucleophilic attack on the sulfur atom of cysteine.
    • The reaction conditions often require careful control of pH and temperature to optimize yield and purity.
    • Purification methods such as crystallization or chromatography are employed post-synthesis to isolate homothiocystine from by-products.

Technical parameters such as temperature (usually maintained around room temperature) and reaction time (ranging from several hours to overnight) are critical for achieving high yields .

Molecular Structure Analysis

Homothiocystine possesses a unique molecular structure characterized by its thioether functional group. The structural formula can be depicted as follows:

H2NCH(CH3)CH(SCH3)COOH\text{H}_2N-CH(CH_3)-CH(SCH_3)-COOH

Key Structural Features:

  • Thioether Group: The presence of a methylthio group enhances its reactivity in biochemical pathways.
  • Amino Group: Contributes to its classification as an amino acid.
  • Carboxylic Acid Group: Imparts acidic properties, influencing solubility and reactivity.

The three-dimensional conformation allows for interactions with various biological molecules, making it relevant in biochemical studies .

Chemical Reactions Analysis

Homothiocystine participates in several important chemical reactions, primarily involving thiol-disulfide exchanges and redox reactions:

  1. Thiol-Disulfide Exchange: Homothiocystine can react with disulfides to form mixed disulfides, which are crucial in protein folding and stability.
  2. Redox Reactions: It can undergo oxidation to form sulfoxides or sulfonic acids, influencing cellular redox states.
  3. Enzymatic Reactions: It may act as a substrate for enzymes involved in sulfur metabolism, such as rhodanese, which catalyzes the transfer of sulfur groups .

These reactions are significant for understanding its role in cellular processes and potential therapeutic applications.

Mechanism of Action

The mechanism of action of homothiocystine primarily revolves around its ability to modulate redox states within cells:

  1. Antioxidant Activity: By donating electrons, it can neutralize reactive oxygen species, thus protecting cells from oxidative stress.
  2. Protein Modifications: It participates in post-translational modifications of proteins through thiol-disulfide exchange mechanisms, affecting protein function and signaling pathways .
  3. Enzyme Interaction: As a substrate for specific enzymes, it can influence metabolic pathways related to sulfur compounds.

Research suggests that homothiocystine's interactions at the molecular level can have implications for disease states associated with oxidative stress and inflammation .

Physical and Chemical Properties Analysis

Homothiocystine exhibits distinct physical and chemical properties:

These properties are essential for understanding its behavior in biological systems and during synthesis .

Applications

Homothiocystine has several noteworthy applications in scientific research:

  1. Biochemical Research: Used as a model compound for studying thiol chemistry and protein modifications.
  2. Therapeutic Potential: Investigated for its antioxidant properties, which may have implications in treating diseases related to oxidative stress, such as neurodegenerative disorders.
  3. Drug Development: Its structural analogs are explored for developing new pharmaceuticals targeting metabolic pathways involving sulfur compounds.

The versatility of homothiocystine makes it a valuable compound in both academic research and potential clinical applications .

Methionine-Homocysteine Cycle Dynamics

The methionine-homocysteine (HM) cycle serves as the core hub for cellular methylation reactions and sulfur amino acid homeostasis. This cycle begins with methionine adenosylation to form S-adenosylmethionine (SAM), the universal methyl donor for >200 methylation reactions involving DNA, RNA, proteins, and lipids [2] [6]. Subsequent methyl transfer generates S-adenosylhomocysteine (SAH), which is hydrolyzed to homocysteine (Hcy). Homocysteine then faces two metabolic fates: remethylation back to methionine or transsulfuration to cysteine [1].

Tissue-specific distribution governs cycle activity:

  • Liver/kidney/pancreas: Express full enzymatic machinery for both remethylation and transsulfuration
  • Other tissues: Primarily utilize the methionine cycle for SAM-dependent methylation, relying on homocysteine export [1]

Table 1: Key Enzymes in Methionine-Homocysteine Cycle

EnzymeReaction CatalyzedRegulatory Mechanism
Methionine adenosyltransferase (MAT)Methionine → SAMSAM allosteric inhibition
SAH hydrolaseSAH → Homocysteine + AdenosineProduct inhibition by adenosine
Betaine-Hcy methyltransferase (BHMT)Hcy → Methionine (using betaine)Betaine availability, redox status

SAH accumulation potently inhibits methyltransferases (K~i~ ≈ 1–10 µM), as its structural similarity to SAM allows competitive binding at catalytic sites [6]. Consequently, the SAM:SAH ratio (methylation index) is a more sensitive indicator of cellular methylation capacity than absolute SAM levels. Hyperhomocysteinemia (HHcy) disrupts this balance by elevating SAH through mass-action effects, inducing global hypomethylation linked to cardiovascular pathology and epigenetic dysregulation [2] [3] [6].

Transsulfuration Pathway Enzymatic Mechanisms

The transsulfuration pathway provides the sole route for cysteine biosynthesis from methionine-derived sulfur. This irreversible process localizes primarily to hepatocytes and renal tubules, with cystathionine β-synthase (CBS) serving as the rate-controlling enzyme [1] [7].

CBS catalysis requires three cofactors:

  • Pyridoxal 5′-phosphate (PLP, vitamin B~6~) for substrate binding and β-elimination
  • Heme for redox sensing
  • SAM as an allosteric activator (K~a~ ≈ 15–30 µM) [7]

CBS condenses serine and homocysteine to form cystathionine, which undergoes γ-cleavage by cystathionine γ-lyase (CSE) to yield cysteine, α-ketobutyrate, and ammonia. Recent structural studies reveal CBS exists as a tetramer with autoinhibitory C-terminal domains; SAM binding relieves this inhibition, increasing V~max~ 2–5 fold [7].

Table 2: Transsulfuration Pathway Enzymes

ParameterCystathionine β-Synthase (CBS)Cystathionine γ-Lyase (CSE)
EC Number4.2.1.224.4.1.1
CofactorsPLP, heme, SAMPLP
Kinetic K~m~Hcy: 0.2–0.8 mM; Ser: 1–5 mMCystathionine: 1.2–2.5 mM
ActivationSAM (allosteric), hypoxiaNone documented
InhibitionCO, NO, heminPropargylglycine

Notably, hemin exposure (as in hemolytic disorders) suppresses CBS expression and activity, restricting cysteine flux. Dimethyl fumarate (DMF) counteracts this by inducing CBS via NRF2-dependent transcription and epigenetic remodeling of CpG islands in the CBS promoter [7]. Under physiological cystine concentrations (40–75 µM), transsulfuration contributes minimally to cysteine pools. However, during cystine deprivation or oxidative stress, CBS induction becomes critical for glutathione synthesis [7].

Vitamin-Dependent Remethylation Processes

Homocysteine remethylation regenerates methionine through two vitamin-dependent routes, ensuring SAM sustainability:

Folate-Dependent Pathway

  • Catalyzed by methionine synthase (MS) using methylcobalamin (vitamin B~12~) as cofactor
  • Transfers methyl group from 5-methyltetrahydrofolate (5-MTHF) to Hcy
  • Requires methylenetetrahydrofolate reductase (MTHFR) to generate 5-MTHF from folate cycles
  • Genetic regulation: MTHFR C677T polymorphism (present in 10–40% populations) reduces activity by 70%, elevating Hcy 25% (5–10 µM) [3] [6]

Betaine-Dependent Pathway

  • Mediated by betaine-homocysteine methyltransferase (BHMT)
  • Uses betaine (from choline oxidation) as methyl donor
  • Primarily hepatic and renal localization [3]

Table 3: Remethylation Pathways Comparison

FeatureFolate-Dependent (MS Pathway)Betaine-Dependent (BHMT Pathway)
Tissue DistributionUbiquitousLiver, kidney
CofactorsVitamin B~12~, 5-MTHFZinc, betaine
Response to NutrientsFolate/B~12~ deficiency impairs fluxCholine/betaine intake modulates flux
ThermodynamicsΔG°' = –4.2 kJ/molΔG°' = –3.8 kJ/mol

During vitamin B~12~ deficiency, folate becomes "trapped" as 5-MTHF, depleting tetrahydrofolate (THF) pools for nucleotide synthesis. This explains the megaloblastic anemia observed in both B~12~ and folate deficiencies despite elevated 5-MTHF in B~12~ deficiency [3]. Renal impairment disrupts remethylation disproportionately, as kidneys normally process 70% of plasma Hcy [3].

Metabolic Flux Analysis in Cellular Compartmentalization

Metabolic flux analysis (MFA) quantifies pathway engagement by integrating stoichiometric models with isotope tracing and mass spectrometry. Applying MFA to homocysteine metabolism reveals:

  • Liver: 60–70% of homocysteine undergoes transsulfuration under methionine-replete conditions
  • Kidney: Dominant remethylation (BHMT pathway > MS pathway)
  • Brain: Minimal transsulfuration; export to astrocytes for cysteine synthesis [4] [8]

Table 4: Metabolic Flux Coordination in Homocysteine Pathways

ConditionTranssulfuration FluxRemethylation FluxKey Regulators
Methionine surplus↑ 3–5 fold↓ 50–70%SAM (CBS activator)
Oxidative stress↑ 2 foldNRF2 (CBS/CSE transcription)
Folate deficiency↓ 80%5-MTHF availability (MS)
Renal impairment↓ 30–50%↓ 60%SAH hydrolase inhibition

Compartment-specific isotope tracing (e.g., ¹³C~3~-serine) demonstrates that nuclear methylation depends on SAM/SAH transport across nuclear pores, as HM cycle enzymes localize exclusively to cytosol except CBS, which shuttles between compartments [6] [9]. In Desulfovibrio vulgaris models, flux balance analysis confirmed that sulfate-to-lactate ratios dictate H~2~/formate efflux—a principle conserved in mammalian cells where cysteine demand modulates homocysteine partitioning [8].

Enzyme-metabolite interaction networks reveal feed-forward activation: SAM activates CBS (transsulfuration) while inhibiting MTHFR (remethylation). This coordinates flux through competing pathways, ensuring methionine conservation during deficiency and cysteine production during stress [9].

Properties

CAS Number

70066-41-0

Product Name

Homothiocystine

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxypropyl]trisulfanyl]-2-methylpropanoic acid

Molecular Formula

C8H16N2O4S3

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C8H16N2O4S3/c1-7(9,5(11)12)3-15-17-16-4-8(2,10)6(13)14/h3-4,9-10H2,1-2H3,(H,11,12)(H,13,14)/t7-,8-/m0/s1

InChI Key

YSUMSESTNZEANL-YUMQZZPRSA-N

SMILES

CC(CSSSCC(C)(C(=O)O)N)(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

is(2-amino-2-carboxypropyl)trisulfide
homothiocystine

Canonical SMILES

CC(CSSSCC(C)(C(=O)O)N)(C(=O)O)N

Isomeric SMILES

C[C@](CSSSC[C@@](C)(C(=O)O)N)(C(=O)O)N

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